Vericiguat impurity-1
Description
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid (CAS: Not explicitly provided; see related intermediates in ) is a pyrazolopyridine derivative with a carboxylic acid moiety at position 3 and dual fluorine substitutions. It serves as a key intermediate or impurity in the synthesis of vericiguat (methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate), a soluble guanylate cyclase (sGC) stimulator used in cardiovascular therapeutics . Its molecular formula is C₁₄H₉F₂N₃O₂, and its structure features a pyrazolo[3,4-b]pyridine core substituted with fluorine at position 5 and a 2-fluorobenzyl group at position 1. The carboxylic acid group distinguishes it from vericiguat’s carbamate functional group, impacting solubility and pharmacokinetics .
Properties
IUPAC Name |
5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2/c15-9-5-10-12(14(20)21)18-19(13(10)17-6-9)7-8-3-1-2-4-11(8)16/h1-6H,7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRPHOSEVJKVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C(C=N3)F)C(=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Starting Materials
Core Heterocycle Construction
The pyrazolo[3,4-b]pyridine scaffold is typically assembled via cyclocondensation reactions. A common approach involves reacting 5-aminopyrazole-3-carboxylates with appropriately substituted pyridine derivatives. For fluorinated analogs, fluorinated starting materials or late-stage fluorination steps are employed. For example, 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile serves as a key intermediate, enabling subsequent functionalization at positions 1 and 3.
Fluorination Strategies
- Position 5 Fluorination : Electrophilic fluorination using reagents like Selectfluor® or nucleophilic displacement with KF in polar aprotic solvents (e.g., DMF) introduces fluorine at position 5.
- 2-Fluorobenzyl Group Installation : Alkylation with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) attaches the benzyl moiety to the pyrazole nitrogen.
Stepwise Synthesis and Reaction Optimization
Alkylation at Position 1
The introduction of the 2-fluorobenzyl group is achieved via nucleophilic substitution. A representative procedure involves:
- Reagents : 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (1.0 eq), 2-fluorobenzyl bromide (1.2 eq), K₂CO₃ (2.0 eq).
- Conditions : Anhydrous acetonitrile, reflux (80°C), 12–18 hours.
- Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (hexane/ethyl acetate gradient) yield 1-(2-fluorobenzyl)-5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile.
Yield Optimization :
- Excess 2-fluorobenzyl bromide (1.5 eq) improves conversion but necessitates careful purification to remove unreacted alkylating agent.
- Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields.
Hydrolysis of the 3-Cyano Group
The nitrile group at position 3 is hydrolyzed to a carboxylic acid under acidic or basic conditions:
Basic Hydrolysis
- Reagents : 1-(2-fluorobenzyl)-5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (1.0 eq), NaOH (6 M, aqueous).
- Conditions : Reflux (100°C), 8–12 hours.
- Workup : Acidification with HCl (6 M) to pH 2–3 precipitates the carboxylic acid, which is filtered and recrystallized from methanol/water.
Acidic Hydrolysis
- Reagents : H₂SO₄ (conc.), H₂O.
- Conditions : 120°C, 24 hours.
- Advantages : Higher tolerance for electron-withdrawing substituents but risks decomposition of acid-sensitive groups.
Comparative Data :
| Hydrolysis Method | Yield (%) | Purity (%) |
|---|---|---|
| Basic (NaOH) | 78–85 | ≥95 |
| Acidic (H₂SO₄) | 65–72 | 90–93 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities adopt flow chemistry to enhance scalability and safety:
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.54–7.62 (m, 4H, fluorobenzyl-H), 5.48 (s, 2H, CH₂).
- ¹³C NMR (101 MHz, DMSO-d₆): δ 167.2 (COOH), 162.1 (C-F), 149.8 (pyridine-C), 135.4–115.2 (aromatic-C).
Mass Spectrometry
- ESI-MS : m/z 289.1 [M+H]⁺, consistent with the molecular formula C₁₄H₉F₂N₃O₂.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing alkylation at pyridine nitrogen is suppressed by:
Byproduct Formation During Hydrolysis
- Mitigation : Strict pH control during acidification prevents over-protonation and salt formation.
- Side Products : Traces of 3-amide derivatives (<2%) are removed via recrystallization.
Chemical Reactions Analysis
Mechanistic Insights
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Nitrile-to-Carboxylic Acid Conversion : The nitrile group undergoes hydrolysis under basic conditions (e.g., sodium methoxide in methanol) to form the carboxylic acid. This reaction is critical for generating the final product .
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Amide-to-Nitrile Transformation : Reduction of amides using strong reducing agents like LiAlH₄ yields nitriles, which serve as precursors for subsequent cyclization steps .
Functional Group Reactivity
The compound’s carboxylic acid group and fluorinated aromatic rings enable participation in a range of reactions:
Carboxylic Acid Reactions
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Esterification : Reaction with alcohols (e.g., methanol) under acidic catalysis to form esters.
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Amidation : Conversion to amides using amines (e.g., NH₃) under coupling agents like DCC.
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Decarboxylation : Potential thermal or base-induced elimination to form alkenes.
Heterocyclic Ring Reactions
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Electrophilic Aromatic Substitution : Fluorine substituents direct electrophiles to specific positions in the aromatic rings.
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Metathesis : Cross-coupling reactions (e.g., Suzuki-Miyaura) at fluorinated benzyl groups.
Fluorine Substituent Dynamics
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Hydrogen Bonding : Fluorine atoms enhance solubility and stability in polar solvents.
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Electron-Withdrawing Effects : Fluorine atoms activate adjacent positions for nucleophilic substitution.
Analytical Methods and Quality Control
Key techniques for monitoring reactions and ensuring purity:
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NMR Spectroscopy : Confirms structural integrity and functional group transformations.
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HPLC : Assesses reaction completeness and isolates byproducts (e.g., during nitrile hydrolysis).
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Melting Point Determination : Validates physical properties post-synthesis.
Nitrile Hydrolysis Mechanism
This hydrolysis occurs via nucleophilic attack of water on the nitrile carbon, facilitated by methoxide ions .
Amide Reduction
Reduction of amides to nitriles involves cleavage of the amide bond under strong reducing conditions .
Comparative Reactivity Table
| Reaction Type | Key Reagents | Outcome | Reference |
|---|---|---|---|
| Nitrile hydrolysis | NaOMe, MeOH | Carboxylic acid | |
| Amide reduction | LiAlH₄, THF | Nitrile | |
| Cyclization | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine core |
Challenges and Considerations
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Regioselectivity : Fluorine substituents may influence reaction pathways, requiring precise control of reaction conditions.
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Stability : The carboxylic acid group and fluorinated rings demand optimization of solvent polarity and temperature during reactions.
Scientific Research Applications
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Vericiguat (Methyl Carbamate Derivative)
- Structure : Shares the 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl backbone but replaces the carboxylic acid with a methyl carbamate group .
- Properties :
- Activity : Potent sGC stimulator used for heart failure; the carbamate group enhances membrane permeability and bioavailability compared to the carboxylic acid form .
BAY 41-2272 (5-cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine)
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- Structure : Replaces the carboxylic acid with a nitrile group (CAS: 1350653-26-7) .
- Role : Intermediate in vericiguat synthesis; the nitrile group is metabolically stable but less polar than the carboxylic acid, favoring synthetic intermediate utility .
Substitution Pattern and Pharmacological Impact
Position 4 Carboxylic Acid Analogues
- Example: 5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1011397-82-2) . Structural Differences: Chloro and cyclopropyl substituents at positions 5 and 6, carboxylic acid at position 3.
Halogen and Alkyl Substitutions
- Example : 5-Chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1011398-61-0) .
Physicochemical and Pharmacokinetic Comparison
*Estimated based on carboxylic acid vs. carbamate polarity. †Predicted from cyclopropyl and pyrimidine amine contributions. ‡Predicted from nitrile group’s moderate polarity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid?
- Methodology : The synthesis typically involves multi-step reactions starting with fluorinated pyrazole precursors. For example, a key intermediate, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide, can be synthesized via formylation of pyrimidine-triamine derivatives using formic acid and acetic anhydride . Subsequent hydrolysis or functionalization of the carboximidamide group yields the carboxylic acid derivative. Optimization often focuses on solvent selection (e.g., tert-butanol) and catalyst systems (e.g., palladium acetate with tert-butyl XPhos) to improve yield .
Q. How is this compound characterized analytically?
- Methodology : Characterization includes 1H/13C NMR to confirm the fluorobenzyl substitution pattern and pyrazolo-pyridine backbone. For example, 1H NMR peaks for analogous compounds appear at δ 8.69 ppm (pyridine-H) and δ 7.63 ppm (fluorobenzyl-H) . LCMS (e.g., ESI-MS m/z 311.1 for related structures) and HPLC purity analysis (>95%) are critical for confirming molecular weight and purity .
Q. What are the common biological targets for fluorinated pyrazolo-pyridine derivatives?
- Methodology : These compounds often target ATP-binding pockets in kinases due to their heteroaromatic scaffolds. Computational docking studies suggest the fluorobenzyl group enhances hydrophobic interactions, while the carboxylic acid moiety participates in hydrogen bonding . In vitro assays (e.g., kinase inhibition IC50 measurements) are used to validate target engagement .
Advanced Research Questions
Q. How can structural derivatization improve the compound’s pharmacological profile?
- Methodology : Derivatization strategies include:
- Esterification/amide formation : The carboxylic acid group can be converted to esters or amides to enhance bioavailability. For example, methyl carbamate derivatives (e.g., C19H16F2N8O2) are synthesized via reaction with methyl chloroformate .
- Fluorine substitution : Introducing additional fluorine atoms (e.g., trifluoromethyl groups) can modulate metabolic stability and binding affinity .
- SAR studies : Systematic variation of the benzyl substituent (e.g., 2-fluoro vs. 3-chloro-2-fluoro) and pyrazole nitrogen methylation is analyzed via IC50 comparisons .
Q. How do computational models predict the compound’s interaction with kinase targets?
- Methodology : Molecular docking (e.g., using AutoDock Vina) and density functional theory (DFT) calculations model interactions with kinase ATP pockets. The pyrazolo-pyridine scaffold’s planarity and fluorine’s electronegativity are critical for predicting binding modes. SMILES strings (e.g.,
COC(=O)Nc1c(N)nc(nc1N)c1nn(c2c1cc(F)cn2)Cc1ccccc1F) are used to generate 3D conformers for simulation .
Q. What are the challenges in purifying this compound, and how are they addressed?
- Methodology : Challenges include low yields due to side reactions (e.g., incomplete formylation) and solubility issues. Solutions involve:
- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates intermediates .
- Recrystallization : Using polar solvents like methanol/water improves crystal purity .
- HPLC purification : Reverse-phase C18 columns resolve closely related impurities .
Data Contradiction Analysis
Q. How do conflicting reports on synthetic yields arise, and how can they be resolved?
- Analysis : Discrepancies in yields (e.g., 70% vs. 50% for similar steps) may stem from:
- Catalyst loading : Higher palladium acetate concentrations (e.g., 5 mol% vs. 2 mol%) improve coupling efficiency but increase cost .
- Reaction time : Extended heating (e.g., 17 hr vs. 5 hr) may degrade acid-sensitive intermediates .
- Resolution : DOE (Design of Experiments) optimizes parameters like temperature and solvent ratios .
Q. Why do bioactivity results vary for analogs with minor structural differences?
- Analysis : For example, replacing the 2-fluorobenzyl group with a 3-trifluoromethylbenzyl group alters kinase selectivity. The trifluoromethyl group’s steric bulk may hinder binding to smaller ATP pockets, while fluorine’s electronegativity enhances π-π stacking . Solution : Competitive binding assays (e.g., SPR or ITC) quantify affinity differences and validate SAR hypotheses .
Stability and Storage
Q. What are the stability considerations for this compound under experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
